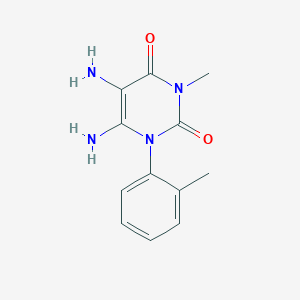
Sophoranochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sophoranochromene is a flavonoid compound isolated from the roots of Sophora subprostrata, a plant belonging to the Fabaceae family . This compound is known for its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sophoranochromene can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the use of specific catalysts and reaction conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Sophora subprostrata. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Sophoranochromene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield dihydroflavonoids .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other flavonoid compounds.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that Sophoranochromene may have anticancer and antimicrobial activities.
Industry: It is used in the development of natural products and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Sophoranochromene involves its interaction with various molecular targets and pathways. It has been shown to inhibit the synthesis of RNA and DNA in bacterial cells, leading to antimicrobial effects. Additionally, it may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Sophoranochromene is structurally similar to other flavonoids such as:
- Sophoradochromene
- Quercetin
- Formononetin
- Maackiain
- Kurarinone
- Sophoranone
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific biological activities. For instance, its ability to inhibit RNA and DNA synthesis in bacterial cells is a distinctive feature that contributes to its antimicrobial properties .
Propiedades
Fórmula molecular |
C30H34O4 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H34O4/c1-18(2)7-9-20-15-22(16-21-13-14-30(5,6)34-28(20)21)27-17-26(32)24-11-12-25(31)23(29(24)33-27)10-8-19(3)4/h7-8,11-16,27,31H,9-10,17H2,1-6H3 |
Clave InChI |
CVRQUKAFPCFUQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(O3)C(=C(C=C4)O)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


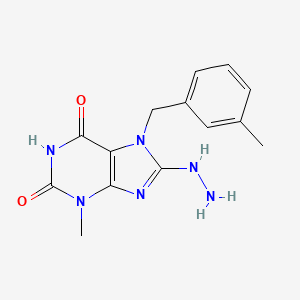

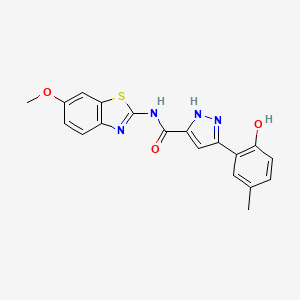
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)

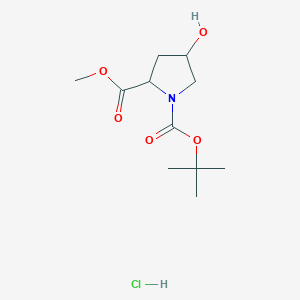

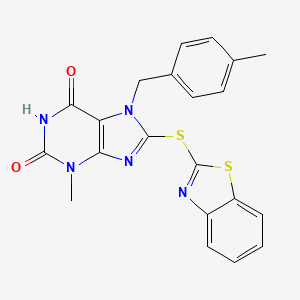
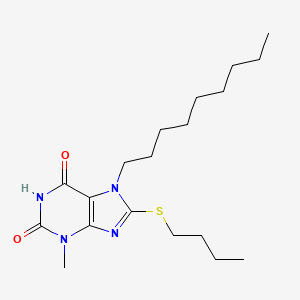
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
